4-Acetyloxy-N,N-diallyltryptamine

Head-twitch response 5-HT2A behavioral pharmacology In vivo potency ranking

4-Acetoxy-N,N-diallyltryptamine (CAS 1445751-71-2; synonym 4-AcO-DALT, dalcetin) is a synthetic tryptamine derivative belonging to the N,N-diallyltryptamine (DALT) scaffold class. It is a 4-acetoxy-substituted analog that functions as a putative prodrug of 4-hydroxy-N,N-diallyltryptamine (4-HO-DALT), analogous to the relationship between psilacetin (4-AcO-DMT) and psilocin.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 1445751-71-2
Cat. No. B12750428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyloxy-N,N-diallyltryptamine
CAS1445751-71-2
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(CC=C)CC=C
InChIInChI=1S/C18H22N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h4-8,13,19H,1-2,9-12H2,3H3
InChIKeyWRHFDIBXZYYCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-N,N-diallyltryptamine (4-AcO-DALT, CAS 1445751-71-2): Identity, Class, and Procurement-Relevant Classification


4-Acetoxy-N,N-diallyltryptamine (CAS 1445751-71-2; synonym 4-AcO-DALT, dalcetin) is a synthetic tryptamine derivative belonging to the N,N-diallyltryptamine (DALT) scaffold class. It is a 4-acetoxy-substituted analog that functions as a putative prodrug of 4-hydroxy-N,N-diallyltryptamine (4-HO-DALT), analogous to the relationship between psilacetin (4-AcO-DMT) and psilocin [1]. The compound has been formally identified in seized drug samples and is structurally characterized as a crystalline fumarate–fumaric acid salt with a defined solid-state structure elucidated by single-crystal X-ray diffraction [2]. Its receptor binding profile across 45 neurotransmitter receptors and transporters has been systematically compared with other DALT derivatives, and its in vivo behavioral pharmacology has been quantified in the mouse head-twitch response (HTR) assay [3].

Why In-Class DALT Analogs Cannot Substitute for 4-Acetoxy-N,N-diallyltryptamine in Research Procurement


DALT derivatives are not pharmacologically interchangeable. Even single-point modifications to the DALT scaffold produce quantitatively divergent receptor binding profiles and in vivo functional potency. The 4-acetoxy substitution in 4-AcO-DALT generates a binding signature that differs substantially from the parent compound DALT, its 4-hydroxy analog (4-HO-DALT), and other ring-substituted derivatives. Compared to DALT, the 4-acetoxy derivative exhibits several-fold lower affinity for 5-HT1A, 5-HT2C, α2A-adrenoceptors, σ1 and σ2 sites, and the serotonin transporter (SERT), while simultaneously increasing 5-HT7 receptor affinity by more than an order of magnitude [1]. These receptor-level differences translate into divergent behavioral pharmacology: the rank order of potency in the mouse head-twitch response assay—a 5-HT2A-mediated behavioral proxy for psychedelic activity—places 4-AcO-DALT as the most potent DALT derivative tested, with an ED50 distinct from its nearest comparators [1]. Consequently, substituting any other DALT-class compound for 4-AcO-DALT in a research protocol would introduce a different pharmacological entity with quantitatively distinct target engagement and in vivo potency.

4-Acetoxy-N,N-diallyltryptamine: Quantitative Differentiation Evidence Against Closest Analogs


Head-Twitch Response Potency: 4-AcO-DALT Ranks as the Most Potent DALT Derivative In Vivo

In the mouse head-twitch response (HTR) assay—a validated behavioral proxy for 5-HT2A receptor-mediated psychedelic activity—4-AcO-DALT exhibited the highest potency among all DALT derivatives tested. The rank order of potency, expressed as ED50 in μmol/kg (IP administration in C57BL/6J mice), was: 4-AcO-DALT (4.8 μmol/kg) > 5-F-DALT (5.4 μmol/kg) > 5-MeO-DALT (7.3 μmol/kg) > 4-HO-DALT (8.3 μmol/kg) > DALT (12.3 μmol/kg) > 5-Br-DALT (13.5 μmol/kg) [1]. This represents a 2.6-fold greater potency than the parent scaffold DALT and a 1.7-fold greater potency than the corresponding 4-hydroxy derivative 4-HO-DALT on a molar basis [1]. A multiple regression analysis indicated that 5-HT2A and 5-HT1A receptors make positive and negative contributions, respectively, to HTR potency (R² = 0.8729), but HTR potency was not correlated with either 5-HT1A or 5-HT2A binding affinity alone, underscoring that the in vivo functional readout captures integrated pharmacology not predictable from single-receptor binding data [1].

Head-twitch response 5-HT2A behavioral pharmacology In vivo potency ranking

5-HT7 Receptor Affinity: 4-AcO-DALT Achieves >13.8-Fold Enhancement Over Parent DALT

The 4-acetoxy substitution fundamentally alters the serotonin receptor binding landscape relative to the unsubstituted DALT scaffold. At the 5-HT7 receptor, DALT exhibits negligible binding (Ki > 10,000 nM), whereas 4-AcO-DALT shows measurable affinity with Ki = 724 nM—representing a greater than 13.8-fold enhancement [1]. Concurrently, 4-AcO-DALT shows reduced affinity at several other sites compared to DALT: 5-HT1A (Ki 383 vs 100 nM, 3.8-fold reduction), 5-HT2C (Ki 1515 vs 385 nM, 3.9-fold reduction), SERT (Ki 1089 vs 150 nM, 7.3-fold reduction), σ1 (Ki 299 vs 101 nM, 3.0-fold reduction), and σ2 (Ki >10,000 vs 356 nM, >28-fold reduction) [1]. This pattern demonstrates a selectivity shift at the receptor-family level rather than a uniform potency change. The 5-HT7 enhancement is notable because 5-HT7 receptors are implicated in circadian rhythm regulation, mood, and cognitive processes, and are not engaged by the parent DALT at pharmacologically relevant concentrations [1].

5-HT7 receptor Serotonin receptor profiling Binding selectivity shift

5-HT2B Receptor Affinity: 4-AcO-DALT Retains High Affinity While 4-HO-DALT Loses >41-Fold

A critical pharmacological divergence between 4-AcO-DALT and its putative active metabolite 4-HO-DALT occurs at the 5-HT2B receptor. 4-AcO-DALT binds with high affinity to human 5-HT2B receptors (Ki = 63 nM), comparable to the parent DALT (Ki = 61 nM). In striking contrast, 4-HO-DALT exhibits >41-fold lower affinity at this receptor (Ki = 2,593 nM) [1]. This represents the largest single-receptor affinity difference between the 4-acetoxy and 4-hydroxy pair. The 5-HT2B receptor is associated with cardiac valvulopathy risk and is a key safety consideration in serotonergic drug development. Other notable affinity differences between 4-AcO-DALT and 4-HO-DALT include σ1 (Ki 299 vs 2,765 nM; 9.2-fold higher for 4-AcO-DALT), histamine H1 (Ki 353 vs >10,000 nM; >28-fold higher for 4-AcO-DALT), and 5-HT6 (Ki 1,791 vs 213 nM; 8.4-fold lower for 4-AcO-DALT) [1].

5-HT2B receptor 4-Acetoxy vs 4-hydroxy differentiation Prodrug pharmacology

Crystalline Fumarate Salt Form: Defined Solid-State Structure Enabling Reproducible Formulation

4-AcO-DALT has been isolated and structurally characterized as a crystalline fumarate salt with defined stoichiometry: bis(4-acetoxy-N,N-diallyltryptammonium) fumarate fumaric acid (1/1), crystallizing in the monoclinic crystal system, space group C2/c, with unit cell parameters a = 23.6642(19) Å, b = 8.4204(7) Å, c = 23.4002(18) Å, β = 111.614(2)°, V = 4334.9(6) ų, Z = 4, at 297 K [1][2]. The three-dimensional hydrogen-bonding network (N—H⋯O and O—H⋯O) consolidates the crystal lattice [1]. In contrast, many other DALT derivatives—including the parent DALT and several 5-substituted analogs—have not been reported in defined crystalline salt forms suitable for pharmaceutical development [3]. The availability of a crystalline form is critical for batch-to-batch reproducibility, stability assessment, formulation development, and regulatory documentation. As stated in the patent literature, the salt and solid-state form of a drug candidate 'can be critical to its pharmacological properties, such as bioavailability, and to its development as a viable API' [2].

Crystalline API Solid-state characterization Salt form X-ray crystallography

Sigma-2 Receptor Binding Abolition: >28-Fold Selectivity Loss Differentiates 4-AcO-DALT from Parent DALT

The 4-acetoxy substitution in 4-AcO-DALT effectively eliminates binding to the sigma-2 (σ2) receptor, a site implicated in cellular proliferation, calcium signaling, and cholesterol homeostasis. DALT binds σ2 with Ki = 356 nM, whereas 4-AcO-DALT shows no measurable displacement at 10,000 nM (Ki > 10,000 nM), representing a >28-fold reduction in affinity [1]. This functional elimination of σ2 binding is not observed with many other ring-substituted DALT derivatives: 5-MeO-DALT (Ki = 253 nM), 5-F-DALT (Ki = 303 nM), and 5-Br-DALT (Ki = 224 nM) all retain σ2 affinity comparable to or greater than DALT [1]. The 4-HO-DALT analog also loses σ2 binding (Ki > 10,000 nM), suggesting that 4-oxygenation generally disrupts σ2 recognition; however, 4-AcO-DALT distinguishes itself from 4-HO-DALT through its retained σ1 affinity (Ki 299 nM vs 2,765 nM) [1]. The σ2/σ1 selectivity ratio thus shifts from approximately 3.5 for DALT (σ1 101 nM, σ2 356 nM) to a qualitatively different profile for 4-AcO-DALT (σ1 299 nM, σ2 negligible).

Sigma-2 receptor Off-target profiling Receptor selectivity

4-Acetoxy-N,N-diallyltryptamine: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Serotonergic Behavioral Pharmacology Requiring Maximal DALT-Class Potency

4-AcO-DALT is the highest-potency DALT derivative in the mouse head-twitch response assay (ED50 = 4.8 μmol/kg), surpassing DALT, 4-HO-DALT, 5-MeO-DALT, 5-F-DALT, and 5-Br-DALT [1]. This makes it the preferred choice for dose-response studies of 5-HT2A-mediated behavioral endpoints where minimizing compound consumption and maximizing effect size are priorities. Its 1.7-fold greater molar potency than 4-HO-DALT means that at equivalent doses, 4-AcO-DALT elicits a stronger HTR signal, providing a wider dynamic range for pharmacological manipulation.

Pharmaceutical Salt Form Development and Preformulation Studies

The availability of 4-AcO-DALT as a structurally characterized crystalline fumarate–fumaric acid salt (monoclinic C2/c, unit cell parameters fully defined by single-crystal XRD) [2][3] enables reproducible solid-state characterization, intrinsic dissolution rate measurement, polymorph screening, and accelerated stability testing. This is a critical advantage over amorphous or uncharacterized DALT analogs for any research program progressing toward IND-enabling studies, where solid-form definition is a regulatory expectation.

Pharmacological Dissection of 5-HT7 vs. 5-HT2A Signaling Contributions

4-AcO-DALT engages the 5-HT7 receptor (Ki = 724 nM) while DALT does not (Ki > 10,000 nM), yet both compounds activate the HTR [1]. This differential 5-HT7 engagement—combined with 4-AcO-DALT's elimination of σ2 binding and reduced SERT affinity compared to DALT—makes 4-AcO-DALT a valuable comparator tool for isolating the contribution of 5-HT7 receptor activation to the integrated behavioral pharmacology of tryptamines. Pairing 4-AcO-DALT with DALT and 4-HO-DALT in the same experimental design allows systematic probing of how 4-substitution modulates 5-HT7-dependent effects.

5-HT2B Cardiac Safety Screening in Serotonergic Tryptamine Development

The >41-fold difference in 5-HT2B affinity between 4-AcO-DALT (Ki = 63 nM) and 4-HO-DALT (Ki = 2,593 nM) [1] provides a unique matched-pair tool for studying the contribution of 5-HT2B activation to cardiac valvulopathy risk within a single chemical scaffold. Researchers can compare these two compounds head-to-head in functional 5-HT2B assays (e.g., calcium mobilization, β-arrestin recruitment) and in chronic in vivo models to determine whether the acetoxy prodrug form carries differential 5-HT2B-mediated liability compared to the hydroxy metabolite.

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